3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the tert-butylsulfanyl and benzodioxin substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different substituents on the triazole or thiadiazole rings.
Uniqueness
The uniqueness of 3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its lipophilicity, while the benzodioxin moiety contributes to its potential interactions with biological targets.
Properties
Molecular Formula |
C16H18N4O2S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(tert-butylsulfanylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18N4O2S2/c1-16(2,3)23-9-13-17-18-15-20(13)19-14(24-15)10-4-5-11-12(8-10)22-7-6-21-11/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
WTVMXBSJXJHLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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